molecular formula C17H15BrClN3O2 B2555859 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034585-44-7

5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2555859
CAS No.: 2034585-44-7
M. Wt: 408.68
InChI Key: NJXAKXBJVUXOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with bromine and chlorine atoms, along with a pyrrolidinyl-pyridinyl moiety, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Bromination and Chlorination: The initial step involves the bromination and chlorination of a benzamide precursor. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Pyrrolidinyl-Pyridinyl Substitution: The next step involves the introduction of the pyrrolidinyl-pyridinyl moiety. This can be done through a nucleophilic substitution reaction where the pyrrolidinyl-pyridinyl group is attached to the benzamide core.

    Final Assembly: The final step involves the coupling of the substituted benzamide with the pyrrolidinyl-pyridinyl moiety under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzamide core can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide: shares similarities with other substituted benzamides and pyrrolidinyl-pyridinyl derivatives.

    5-bromo-2-chloro-3-nitropyridine: Another compound with similar halogen substitutions but different functional groups.

    5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A related compound used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN3O2/c18-12-3-4-15(19)14(7-12)17(24)21-9-11-6-13(10-20-8-11)22-5-1-2-16(22)23/h3-4,6-8,10H,1-2,5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXAKXBJVUXOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.